5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
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Overview
Description
IACS-10759 Hydrochloride is a potent inhibitor of complex I of oxidative phosphorylation (OXPHOS). This compound has shown significant efficacy in inhibiting ATP production and oxygen consumption in isolated mitochondria, making it a promising candidate for cancer treatment . It is orally bioavailable and has demonstrated significant in vivo efficacy in various tumor models .
Scientific Research Applications
IACS-10759 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of complex I of OXPHOS.
Biology: The compound is used to investigate the metabolic vulnerabilities of cancer cells and their dependence on OXPHOS.
Mechanism of Action
IACS-010759 HCl targets mitochondrial complex I, leading to the inhibition of Oxidative Phosphorylation (OXPHOS) . It blocks complex I of the electron transport at the quinone binding site . This results in a metabolic imbalance that negatively impacts energy homeostasis, aspartate biosynthesis, and NTP production due to reduced conversion of NADH to NAD+ by complex I, decreased ATP production, TCA cycle flux, and nucleotide biosynthesis .
Safety and Hazards
Future Directions
IACS-010759 HCl is currently in clinical development to target OXPHOS dependent tumors . It has shown significant efficacy in multiple tumor indications both in vitro and in vivo . Future research may focus on its potential use in treating other types of cancers that are highly dependent on OXPHOS .
Preparation Methods
The synthesis of IACS-10759 Hydrochloride involves a series of chemical reactions, including the formation of a triazole ring and the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes and can be synthesized in bulk quantities .
Chemical Reactions Analysis
IACS-10759 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparison with Similar Compounds
IACS-10759 Hydrochloride is unique in its potent inhibition of complex I of OXPHOS. Similar compounds include:
IACS-010759: Another potent inhibitor of complex I with similar properties and applications.
Metformin: A widely used diabetes medication that also inhibits complex I but with less specificity and potency compared to IACS-10759 Hydrochloride.
Phenformin: A more potent analog of metformin with similar inhibitory effects on complex I. IACS-10759 Hydrochloride stands out due to its high specificity, potency, and oral bioavailability, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCFOVOISLXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807523-99-4 |
Source
|
Record name | IACS-010759 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IACS-010759 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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